Tetrachlorobisphenol A

Endocrine Disruption Reporter Gene Assay Estrogen Receptor

Researchers requiring a reliable flame-retardant monomer or a high-potency endocrine disruptor reference standard face supply inconsistency and ambiguous purity. Tetrachlorobisphenol A (TCBPA; CAS 79-95-8) resolves both needs. - Reactive chlorine-containing monomer: covalently incorporates into epoxy, polycarbonate, and polyester backbones, reducing leaching vs. additive retardants. - Highest estrogenic activity among 20 bisphenols in MCF-7 reporter assays, providing a robust positive control for EDC screening panels. - Near-identical UV-assisted photodegradation kinetics to TBBPA in alkaline TiO₂, enabling dehalogenation studies without brominated-compound analytical complexity. Supplied with ≥98% purity, batch-specific CoA, and ambient global shipping.

Molecular Formula C15H12Cl4O2
Molecular Weight 366.1 g/mol
CAS No. 79-95-8
Cat. No. B029912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorobisphenol A
CAS79-95-8
Synonyms4,4’-(1-Methylethylidene)bis[2,6-dichlorophenol;  2,2-Bis(3,5-dichloro-4-hydroxyphenyl)_x000B_propane;  2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane;  Tetrachlorodian;  Tetrachlorobisphenol A;  NSC 18248;  NSC 67465; 
Molecular FormulaC15H12Cl4O2
Molecular Weight366.1 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
InChIKeyKYPYTERUKNKOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachlorobisphenol A: Technical Baseline and Procurement


Tetrachlorobisphenol A (TCBPA; CAS 79-95-8; 2,2-bis(4-hydroxy-3,5-dichlorophenyl)propane) is a chlorinated analog of bisphenol A (BPA), containing four chlorine atoms at the 3,3′,5,5′ positions of the phenyl rings [1]. It is primarily employed as a reactive flame-retardant monomer in the synthesis of epoxy resins, polycarbonates, and polyesters, conferring fire resistance to the final polymer matrix [2]. TCBPA is also recognized as an environmental endocrine-disrupting chemical (EDC) with documented estrogenic and thyroid hormonal activity in multiple in vitro and in vivo models [3].

Reactive flame-retardant monomer
Epoxy, polycarbonate, and polyester synthesis with covalent incorporation
Endocrine disruption research probe
Reporter gene assay context; estrogen/thyroid receptor pathway studies
Environmental fate model compound
Anaerobic degradation and photocatalytic remediation research

Why Tetrachlorobisphenol A Cannot Be Substituted


Halogenated bisphenol A derivatives are not functionally interchangeable in polymer synthesis, flame-retardant applications, or toxicological assessments. The substitution of chlorine atoms for bromine, or the absence of halogenation altogether (as in BPA), induces quantifiable differences in photodegradation kinetics [1], endocrine receptor activation potency [2], reproductive toxicity in animal models [3], and thyroid hormone antagonism [4]. In particular, TCBPA exhibits greater estrogenic potency than both BPA and its brominated counterpart TBBPA in standardized reporter assays [2], while demonstrating markedly higher reproductive toxicity than TBBPA in amphibian models [3]. These differential effects preclude simple formula substitution and necessitate compound-specific procurement and handling protocols.

Halogen mismatch
TCBPA (Cl)
vs. TBBPA (Br) or BPA (non-halogenated)
Chlorine substitution alters photodegradation kinetics and may shift environmental fate predictions.
Endocrine activity profile
TCBPA
vs. TBBPA / BPA
Estrogenic and thyroid hormone receptor responses differ in rank order and magnitude; class-level inference may not transfer.
Toxicity endpoint
TCBPA
vs. TBBPA
Reported reproductive toxicity endpoint profile may differ; amphibian model data indicate a higher sperm deformity response context.

Tetrachlorobisphenol A: Quantitative Comparator Evidence


Estrogenic Potency vs. Bisphenol Analogs

In a comprehensive comparative study of 20 bisphenol-related compounds using human breast cancer cell line MCF-7 reporter assays, Tetrachlorobisphenol A (TCBPA) demonstrated the highest estrogenic activity, exceeding that of both Bisphenol A (BPA) and its brominated analog Tetrabromobisphenol A (TBBPA) [1].

Estrogenic potency vs. analogs
Head-to-head
TCBPA > Bisphenol B > BPA > TMBPA
TCBPA: highest estrogenic activity among 20 bisphenols in MCF-7 reporter assay; TBBPA showed anti-estrogenic effect.
Supports endocrine disruption screening context; rank-order potency for estrogen receptor activation.
Data derived from MCF-7 cells and ovariectomized mouse uterotrophic assay; class-specific review recommended.
Endocrine Disruption Reporter Gene Assay Estrogen Receptor

Reproductive Toxicity: Comparison with TBBPA

A 14-day exposure study in male Rana nigromaculata frogs compared the reproductive toxicity of TCBPA and TBBPA across a concentration range (0.001–1 mg/L). At the highest tested concentration (1 mg/L), TCBPA induced a significantly higher rate of sperm deformity than TBBPA [1].

Reproductive toxicity vs. TBBPA
Head-to-head
TCBPA 0.549 vs. TBBPA 0.397
Sperm deformity rate at 1 mg/L in male Rana nigromaculata after 14-day exposure; 38.3% higher response with TCBPA.
Endpoint context for amphibian reproductive toxicity; TCBPA produces a more pronounced deformity endpoint.
Concentration-response relationship observed across 0.001–1 mg/L; model-specific endpoint review needed.
Reproductive Toxicology Amphibian Model Sperm Deformity

Anaerobic Sediment Degradation Half-Life

The anaerobic degradation of TCBPA was quantified in river sediment samples, revealing concentration-dependent half-lives and differential sensitivity to various co-occurring substances [1]. While no direct comparator data for TBBPA or BPA was reported in the same study, these half-life values provide essential baseline kinetic parameters for environmental fate modeling and risk assessment.

Anaerobic half-life
Class-level
t½: 12.6 → 21.7 d
Sediment half-life increased from 12.6 d (50 µg/g) to 21.7 d (250 µg/g); yeast extract reduced t½ to 10.1 d.
Supports environmental persistence assessment; concentration-dependent degradation kinetics.
No direct comparator in this study; class-level inference to other halogenated bisphenols not provided.
Environmental Fate Anaerobic Degradation Sediment Toxicology

Photodegradation Kinetics vs. TBBPA

UV-irradiated alkaline TiO₂ dispersions were employed to compare the photodegradation of TCBPA and TBBPA. Both flame retardants exhibited essentially identical degradation and dehalogenation kinetics, while the parent compound BPA showed distinct behavior [1].

Photodegradation vs. TBBPA
Head-to-head
k ~ 2.7–2.8 × 10⁻² min⁻¹ (both)
TCBPA and TBBPA show statistically indistinguishable UV/TiO₂ degradation rates; BPA degrades slower.
Near-identical photocatalytic behavior; may support interchangeability in remediation research but biotransformation pathways differ.
Alkaline TiO₂ dispersion, pH 12; complete degradation within 2 h.
Photocatalysis Environmental Remediation Halogenated Bisphenols

TR Antagonism vs. TBBPA

An improved CV-1 cell-based reporter gene assay evaluated the thyroid hormone receptor (TR) agonist and antagonist activities of TCBPA, TBBPA, and BPA. Both TCBPA and TBBPA were identified as TR antagonists, with no detectable agonist activity, whereas BPA exhibited weak anti-thyroid hormone activity with a quantifiable IC₅₀ [1].

TR antagonism vs. TBBPA
Head-to-head
Both TR antagonists; no agonist activity
TCBPA and TBBPA block thyroid hormone receptor; BPA shows weak inhibition (IC₅₀ 1.64×10⁻⁵ M).
Common mechanism of thyroid disruption context; both compounds are functional TR antagonists in CV-1 reporter assay.
T3/T4 used as positive controls; CV-1 cells transiently transfected.
Thyroid Disruption Reporter Gene Assay TR Antagonist

Estrogen Receptor Binding & Cell Proliferation

A comparative study using the human breast cancer cell line MCF-7 evaluated estrogen receptor binding, cell proliferation, and regulation of estrogen-sensitive proteins (pS2, progesterone receptor) for TCBPA, TBBPA, BPA, and related compounds. All three bisphenols demonstrated oestrogen-like properties, but with divergent effects on receptor downregulation and maximal proliferation [1].

ER binding & proliferation
Head-to-head
TCBPA/TBBPA <50% E2 max; BPA > E2
Both halogenated bisphenols induced partial estrogenic response; BPA uniquely downregulated cytosolic ER and exceeded E2-stimulated growth.
Differential estrogenic response profiles; TCBPA and TBBPA share similar potency range but BPA shows qualitatively distinct signaling.
MCF-7 cells; endpoints: pS2, progesterone receptor, cell proliferation.
Estrogen Receptor Binding Cell Proliferation MCF-7

Tetrachlorobisphenol A: Research & Industrial Applications


Positive Control for Estrogenic Activity Screening

Given its demonstrated highest estrogenic activity among 20 bisphenol-related compounds in MCF-7 reporter assays [1], TCBPA serves as an optimal positive control or reference standard for screening panels designed to rank the endocrine-disrupting potency of novel or emerging bisphenol analogs. Its high potency ensures a robust assay signal window.

Reactive Flame-Retardant Monomer for Epoxy and Polycarbonate

TCBPA is employed as a reactive flame-retardant monomer in the synthesis of epoxy resins, polycarbonates, and polyesters, conferring fire resistance to the final polymer matrix [2]. Its chlorine content contributes to flame retardancy, and its reactive hydroxyl groups enable covalent incorporation into polymer backbones, reducing leaching potential compared to additive flame retardants [2].

Model Compound for Photocatalytic Degradation

The near-identical UV-assisted photodegradation kinetics of TCBPA and TBBPA in alkaline TiO₂ dispersions [3] position TCBPA as an effective and potentially more environmentally benign surrogate for TBBPA in photocatalytic remediation research. Researchers can use TCBPA to study dehalogenation mechanisms without the analytical complexities associated with brominated compounds.

Reference Toxicant for Amphibian Reproductive Toxicity

The quantifiably higher sperm deformity rate induced by TCBPA compared to TBBPA in male Rana nigromaculata [4] establishes TCBPA as a reference toxicant for studies investigating reproductive impairment in amphibians. Its dose-dependent effects on sperm parameters and hormone levels provide a robust toxicological endpoint for environmental risk assessment.

Application
Selection Property
Validation Focus
Estrogenic activity screening reference
Reporter gene assay context; MCF-7 cell-based estrogen receptor activation
Rank-order potency across bisphenol analogs; reported maximal activity in tested set
Reactive flame-retardant monomer
Covalent incorporation into epoxy/polycarbonate backbone
Flame retardancy performance; reduced leaching versus additive retardants
Photocatalytic degradation model
UV/TiO₂ degradation kinetics comparable to TBBPA
Dehalogenation mechanism studies; environmental remediation research context
Amphibian reproductive toxicity endpoint
Sperm deformity rate concentration-response in Rana nigromaculata
Reproductive impairment endpoint monitoring; risk assessment model context

Technical Documentation Hub

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55 linked technical documents
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